molecular formula C12H14F2N2 B11885644 1-Cyclopropyl-6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-amine

1-Cyclopropyl-6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B11885644
M. Wt: 224.25 g/mol
InChI Key: INIKKLDXGIKUIF-UHFFFAOYSA-N
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Description

1-Cyclopropyl-6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a cyclopropyl group, two fluorine atoms, and an amine group attached to a tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex derivatives.

    Reduction: Reduction reactions can be used to modify the quinoline ring or to reduce any oxidized derivatives back to the original compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-Cyclopropyl-6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-amine is unique due to its specific substitution pattern and the presence of the cyclopropyl group. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14F2N2

Molecular Weight

224.25 g/mol

IUPAC Name

1-cyclopropyl-6,7-difluoro-3,4-dihydro-2H-quinolin-4-amine

InChI

InChI=1S/C12H14F2N2/c13-9-5-8-11(15)3-4-16(7-1-2-7)12(8)6-10(9)14/h5-7,11H,1-4,15H2

InChI Key

INIKKLDXGIKUIF-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(C3=CC(=C(C=C32)F)F)N

Origin of Product

United States

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